3,6-Dihydroxyxanthane

Description

Historical Trajectory and Foundational Studies of 3,6-Dihydroxyxanthane

The history of this compound is intrinsically linked to the broader history of xanthene dyes. The foundational discovery in this class of compounds occurred in 1871 by the German chemist Adolf von Baeyer, who synthesized fluorescein (B123965). biotium.comfluorofinder.combritannica.com This synthesis, which involved the condensation of phthalic anhydride (B1165640) with resorcinol (B1680541) (1,3-dihydroxybenzene), laid the groundwork for the development of a wide array of xanthene-based dyes. biotium.comfluorofinder.comiupac.org These dyes are characterized by their brilliant colors, ranging from yellow to pink to bluish-red, and their often fluorescent nature. researchgate.netresearchgate.net

While specific foundational studies focusing exclusively on this compound are not prominent in the historical literature, its conceptualization and synthesis can be seen as a logical progression from the established chemistry of xanthenes and the desire to create a diverse library of derivatives for various applications. The synthesis of xanthene derivatives, in general, has been a subject of interest for over a century, with methodologies evolving to allow for the creation of a vast number of functionalized xanthenes. thieme-connect.com

Structural Context and Classification within Xanthene Derivatives

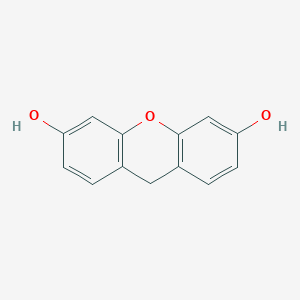

This compound belongs to the xanthene class of heterocyclic compounds. The core of this molecule is the xanthene ring system, which consists of a central pyran ring fused with two benzene (B151609) rings. nih.gov The key structural feature that distinguishes xanthenes from the more commonly researched xanthones is the state of the 9-position on the central ring. In xanthenes, this position is a methylene (B1212753) group (-CH2-), whereas in xanthones, it is a carbonyl group (C=O). wikipedia.org

The structure of this compound is further defined by the two hydroxyl groups attached to the outer benzene rings. These hydroxyl groups significantly influence the electronic properties and potential reactivity of the molecule. Xanthene derivatives are broadly classified based on their substituents and resulting properties. researchgate.net For instance, the introduction of amino or hydroxyl groups is common in the creation of xanthene dyes. researchgate.net The class of xanthene dyes can be further subdivided into cationic and anionic dyes, with functional groups on the xanthene core dictating their specific fluorescent colors. tcichemicals.com

To provide a clearer structural context, the following table compares the basic structures of xanthane, xanthene, and xanthone (B1684191):

| Compound Name | Core Structure | Key Feature at Position 9 |

| Xanthane | Saturated dibenzo[b,e]pyran | CH2 |

| Xanthene | Dibenzo[b,e]pyran | CH2 |

| Xanthone | Dibenzo[b,e]pyran-9-one | C=O |

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for xanthene derivatives is vibrant and expanding, with a significant focus on their applications in materials science and life sciences. rsc.orgresearchgate.net Much of this research is driven by the unique photophysical properties of xanthene dyes, including their strong absorption and fluorescence characteristics. tcichemicals.com Emerging trends include the development of new xanthene-based functional dyes that operate in the near-infrared (NIR) region, which is particularly valuable for advanced biological applications like medical diagnostics and molecular imaging. rsc.orgresearchgate.net

While direct research on this compound is not abundant, the broader trends in xanthene chemistry suggest potential areas of interest for this specific compound. The presence of the hydroxyl groups at the 3 and 6 positions could make it a valuable precursor for the synthesis of more complex, functionalized xanthene derivatives. The synthesis of xanthene derivatives is a continuously evolving field, with a focus on developing more efficient and environmentally friendly methods. thieme-connect.comrsc.orgmdpi.com

Furthermore, the general biological activities of xanthene derivatives, which include anticancer, anti-inflammatory, antibacterial, and antiviral properties, suggest that this compound could be a candidate for biological screening. mdpi.com However, it is crucial to note that without specific research findings, any potential applications of this compound remain speculative and would require dedicated investigation. The majority of current research on dihydroxy-substituted xanthenes is focused on the xanthone form, 3,6-dihydroxyxanthone, which has shown promising anticancer and antioxidant properties. biosynth.commedchemexpress.com The potential reduction of 3,6-dihydroxyxanthone to this compound presents a possible synthetic route that could be explored. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-xanthene-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-4,6-7,14-15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYQQADWTNPTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433778 | |

| Record name | 9H-xanthene-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102914-73-8 | |

| Record name | 9H-xanthene-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 3,6 Dihydroxyxanthane

Established Synthetic Routes for 3,6-Dihydroxyxanthane

The primary route to this compound involves the chemical reduction of its corresponding oxidized precursor, 3,6-dihydroxyxanthone. This transformation targets the ketone functional group within the central pyrone ring of the xanthone (B1684191) structure.

The synthesis of this compound typically commences with the preparation of 3,6-dihydroxyxanthone. A common method for synthesizing the xanthone precursor is the thermolysis of 2,2',4,4'-tetrahydroxybenzophenone (B1218759) in water at elevated temperatures and pressures. researchgate.net Once obtained, the central carbonyl group of 3,6-dihydroxyxanthone is the target for reduction to a methylene (B1212753) group (-CH₂-), which converts the xanthone framework to the xanthane core.

Clemmensen Reduction: This method employs a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce aryl-alkyl ketones to the corresponding alkanes. wikipedia.orggeeksforgeeks.org The reaction is performed under strongly acidic conditions, which the phenolic hydroxyl groups on the 3,6-dihydroxyxanthone must be able to tolerate. organic-chemistry.org The mechanism is complex and thought to involve intermediates on the surface of the zinc. jk-sci.com

Wolff-Kishner Reduction: As a complementary method to the Clemmensen reduction, the Wolff-Kishner reduction is performed under strongly basic conditions. masterorganicchemistry.comwikipedia.org The process involves the formation of a hydrazone intermediate by reacting the xanthone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol. pharmaguideline.comsciencemadness.org The driving force is the elimination of nitrogen gas to form a carbanion, which is then protonated to yield the final alkane. sciencemadness.org This pathway is ideal for substrates that are sensitive to acid. alfa-chemistry.com

| Reduction Method | Reagents | Typical Conditions | Compatibility |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Reflux in concentrated HCl | Substrate must be stable in strong acid. wikipedia.org |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | High temperature (approx. 200 °C) in a high-boiling solvent (e.g., diethylene glycol) | Substrate must be stable in strong base. wikipedia.org |

| Huang-Minlon Modification | Hydrazine Hydrate, KOH or NaOH | Reflux, followed by distillation to remove water and increase temperature. | Shorter reaction times and often improved yields compared to the standard Wolff-Kishner. sciencemadness.org |

Advanced Chemical Transformations and Functionalization Strategies of this compound

The this compound molecule possesses multiple reactive sites, including the aromatic rings, the phenolic hydroxyl groups, and the C-9 methylene bridge, allowing for diverse functionalization strategies.

The halogenation of this compound proceeds via electrophilic aromatic substitution, a reaction in which an electrophile replaces a hydrogen atom on the aromatic rings. wikipedia.org The regioselectivity—the specific position of substitution—is dictated by the directing effects of the existing substituents: the two hydroxyl groups and the cyclic ether oxygen.

Both hydroxyl (-OH) and ether (-O-) groups are powerful activating substituents and are classified as ortho, para-directors. libretexts.org This means they activate the positions immediately adjacent (ortho) and opposite (para) to themselves, making these sites more susceptible to electrophilic attack.

In the this compound structure:

The hydroxyl group at position 3 directs incoming electrophiles to positions 2 and 4.

The hydroxyl group at position 6 directs electrophiles to positions 5 and 7.

The central ether oxygen directs toward its ortho positions (1 and 8) and para positions (4 and 5).

The cumulative effect of these groups results in strong activation of the 2, 4, 5, and 7 positions, making them the primary sites for halogenation. The reaction is typically carried out using a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst, such as an iron trihalide (e.g., FeBr₃). youtube.com

| Position | Activating Group(s) | Predicted Reactivity |

| 2 | -OH at C3 | Highly Activated |

| 4 | -OH at C3, Ether Oxygen | Highly Activated |

| 5 | -OH at C6, Ether Oxygen | Highly Activated |

| 7 | -OH at C6 | Highly Activated |

| 1, 8 | Ether Oxygen | Moderately Activated |

The methylene bridge at the C-9 position of the xanthene core is susceptible to oxidation. A selective and efficient reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The oxidation of 9H-xanthenes with DDQ, often in the presence of co-catalysts, readily converts the C-9 methylene group back into a carbonyl group. nih.gov

This reaction effectively reverses the synthesis of this compound, yielding its precursor, 3,6-dihydroxyxanthone. The transformation involves the oxidation of the benzylic C-H bonds of the xanthane.

The resulting product, 3,6-dihydroxyxanthone, can be characterized and its purity confirmed using a variety of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the disappearance of the methylene proton signal from the xanthane and the appearance of characteristic aromatic proton signals for the xanthone. ¹³C NMR would confirm the presence of a carbonyl carbon signal (typically δ > 170 ppm).

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch (typically 1650-1700 cm⁻¹) would appear in the product's spectrum.

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would correspond to the molecular weight of 3,6-dihydroxyxanthone (C₁₃H₈O₄, approx. 228.2 g/mol ). biosynth.com

The phenolic hydroxyl groups at positions 3 and 6 are acidic and can be readily converted to ethers through alkylation. The Williamson ether synthesis is a classic and highly effective method for this functionalization. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.com

The process involves two main steps:

Deprotonation: A base, such as sodium carbonate (Na₂CO₃) or a stronger base like sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions.

Nucleophilic Attack: The resulting phenoxide ions act as nucleophiles, attacking a primary alkyl halide (e.g., dimethyl sulfate, ethyl iodide). The halide serves as a leaving group, resulting in the formation of an ether linkage. wikipedia.org

Derivatization for Conjugation and Bioconjugation Applications

The functional groups of this compound, namely the two phenolic hydroxyl groups and the aromatic scaffold, offer several potential sites for derivatization. These modifications are crucial for attaching the molecule to other chemical entities, such as proteins, antibodies, or nanoparticles, for applications in diagnostics and targeted therapies.

The primary sites for derivatization are the hydroxyl groups at positions 3 and 6. These can undergo standard reactions such as esterification or etherification to introduce linkers with terminal functional groups suitable for conjugation. For instance, reaction with a bifunctional linker containing a carboxylic acid and a maleimide (B117702) group could prepare the molecule for attachment to thiol residues on a protein.

Another strategy involves leveraging the reactivity of the aromatic rings. Electrophilic aromatic substitution reactions could potentially install functional groups, although the activating nature of the hydroxyl groups would need to be carefully controlled to ensure regioselectivity.

The general approach for bioconjugation often involves a multi-step process:

Activation/Functionalization: Modifying the core molecule (this compound) to introduce a reactive group (e.g., N-hydroxysuccinimide ester, maleimide, alkyne).

Linker Attachment: Incorporating a spacer arm, which can influence the solubility and steric accessibility of the final conjugate.

Conjugation: Reacting the functionalized molecule with a biomolecule under mild, typically aqueous, conditions.

Commonly employed conjugation chemistries that could be adapted for derivatized this compound are presented in the table below.

| Conjugation Target on Biomolecule | Reactive Group on Derivatized Xanthene | Resulting Linkage |

| Amine (e.g., Lysine) | N-Hydroxysuccinimide (NHS) ester | Amide |

| Thiol (e.g., Cysteine) | Maleimide | Thioether |

| Azide (incorporated unnaturally) | Alkyne (Click Chemistry) | Triazole |

| Aldehyde/Ketone (post-translational) | Hydrazine/Hydroxylamine | Hydrazone/Oxime |

Mechanistic Investigations of this compound Chemical Reactions

Specific mechanistic studies for this compound are absent in the literature. However, insights can be drawn from studies on the general xanthene core and related phenolic compounds.

The reactivity of the xanthene nucleus is significantly influenced by the central oxygen atom and the electron-donating hydroxyl groups. These groups activate the aromatic rings towards electrophilic aromatic substitution . The substitution pattern would be directed by the ortho- and para-directing influence of the hydroxyl groups.

Reactions involving the benzylic C9 position are also characteristic of the xanthene scaffold. Mechanistic studies on unsubstituted xanthene have shown that this position is susceptible to oxidation and radical reactions. acs.org For example, electrochemical oxidation can generate a radical cation at the C9 position, which can then be trapped by nucleophiles. acs.org The presence of the electron-donating hydroxyl groups in this compound would likely facilitate such oxidative processes.

The mechanism for derivatization reactions, such as etherification of the hydroxyl groups, would typically follow standard nucleophilic substitution pathways (SN2). The phenolic proton would first be removed by a base to form a more nucleophilic phenoxide ion, which would then attack an alkyl halide or other electrophile.

A plausible reaction mechanism for the functionalization at the C9 position could involve a radical pathway, as illustrated in related systems. acs.org

Spectroscopic and Advanced Analytical Characterization of 3,6 Dihydroxyxanthane

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 3,6-Dihydroxyxanthane, providing insights into its atomic connectivity, molecular weight, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. For this compound, ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound has been reported in deuterated methanol (B129727) (CD₃OD). The spectrum shows distinct signals for the aromatic protons, providing evidence for the substitution pattern of the xanthone (B1684191) core. The chemical shifts (δ) and coupling constants (J) are crucial for assigning each proton to its specific position on the aromatic rings.

In a reported ¹H-NMR spectrum of 3,6-dihydroxy-9H-xanthen-9-one in CD₃OD, the following signals were observed: δ 7.49 (2H, d, J= 8.7 Hz), 6.48 (2H, dd, J= 8.7 Hz and 2.35 Hz), and 6.43 (2H, d, J= 2.35 Hz) unsri.ac.id. These signals are consistent with the symmetric nature of the 3,6-disubstituted xanthone skeleton.

| Proton Assignment | Chemical Shift (δ) in CD₃OD [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H-1, H-8 | 7.49 | d | 8.7 |

| H-2, H-7 | 6.48 | dd | 8.7, 2.35 |

| H-4, H-5 | 6.43 | d | 2.35 |

¹³C NMR Spectroscopy:

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, this technique confirms its molecular formula as C₁₃H₈O₄ nih.gov.

The electron ionization mass spectrum (EI-MS) of 3,6-dihydroxy-9H-xanthen-9-one shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 228, which corresponds to the molecular weight of the compound (228.20 g/mol ) unsri.ac.idnih.gov.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₈O₄ |

| Molecular Weight | 228.20 g/mol |

| Molecular Ion Peak [M]⁺ (m/z) | 228 |

Detailed fragmentation patterns, which provide further structural information by showing how the molecule breaks apart upon ionization, have not been extensively reported in the available literature for this compound.

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the conjugated system present in this compound. The xanthone nucleus is a strong chromophore, and the positions of the hydroxyl groups influence the absorption maxima (λmax).

Specific experimental UV-Visible absorption data for this compound, including absorption maxima in different solvents, are not detailed in the provided search results. However, based on the general knowledge of xanthone derivatives, it is expected to exhibit characteristic absorption bands in the UV region researchgate.net. The electronic transitions are typically of the π → π* type within the aromatic system.

Fluorescence spectroscopy is used to study the photophysical properties of molecules, including their ability to absorb and emit light. Many xanthone derivatives are known to be fluorescent, a property that is dependent on their molecular structure and environment researchgate.net.

Detailed experimental data on the fluorescence properties of this compound, such as its excitation and emission wavelengths, quantum yield, and fluorescence lifetime, are not available in the provided search results. Such studies would be valuable for understanding its potential applications in areas like fluorescent probes and materials science.

Structure Activity Relationships Sar and Rational Design of 3,6 Dihydroxyxanthane Derivatives

Influence of Structural Modifications on Photophysical Properties

The absorption and emission characteristics of 3,6-dihydroxyxanthane derivatives are highly sensitive to the nature and position of substituents on the xanthene scaffold.

Research into 9-alkyl-substituted xanthenones, derived from a 3,6-dihydroxy-xanthenone precursor, has demonstrated that modifications at the 9-position can significantly influence the photophysical properties of the molecule. A study on a series of 9-alkyl xanthenones revealed that these derivatives largely retain the favorable fluorescent properties of fluorescein (B123965). nih.govresearchgate.net

The introduction of various alkyl groups at the C-9 position allows for the fine-tuning of the molecule's electronic environment, which in turn affects its absorption and emission maxima, as well as its fluorescence quantum yield. While specific quantitative data on a broad range of alkyl substitutions is not extensively available in the literature, the principle is that the size and nature of the alkyl group can influence the molecule's conformation and excited-state dynamics. For instance, bulkier alkyl groups may induce steric hindrance that affects the planarity of the xanthene core, potentially altering the quantum yield.

Below is a representative table of photophysical data for a 9-alkyl-substituted this compound derivative, highlighting the key spectral characteristics.

| Compound Name | Alkyl Substituent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |

| 6-Hydroxy-9-isopropyl-3H-xanthen-3-one | Isopropyl | ~490-500 | ~515-525 | High (similar to fluorescein) |

Note: The exact values for absorption and emission maxima can vary depending on the solvent and pH conditions. The fluorescence quantum yield is noted as being high and comparable to that of fluorescein, though a precise numerical value was not provided in the source material.

This research indicates that the traditional requirement of an aryl group at the C-9 position for strong fluorescence is not necessary, opening up new avenues for the development of novel fluorescent sensors based on 9-alkyl-3,6-dihydroxyxanthane scaffolds. nih.govresearchgate.net

The introduction of electron-withdrawing groups (EWGs) onto the this compound scaffold is a common strategy to modulate the electronic properties of the fluorophore and, consequently, its spectral characteristics. While specific studies focusing solely on the effects of EWGs on this compound are limited, the general principles of fluorophore design can be applied. In many classes of organic dyes, the addition of EWGs typically leads to a red-shift (bathochromic shift) in both the absorption and emission spectra. researchgate.netnih.gov

This phenomenon occurs because EWGs lower the energy level of the lowest unoccupied molecular orbital (LUMO) to a greater extent than the highest occupied molecular orbital (HOMO). This reduction in the HOMO-LUMO energy gap results in the absorption and emission of lower-energy (longer wavelength) light. The extent of the spectral shift is generally correlated with the electron-withdrawing strength of the substituent.

Common EWGs that could be incorporated into the this compound structure include nitro (-NO₂), cyano (-CN), and halogen (-F, -Cl, -Br) groups. The position of the EWG on the xanthene ring would also play a critical role in determining the magnitude of the spectral shift.

Correlating Molecular Structure with Fluorometric Performance in Sensing Applications

The rational design of this compound derivatives for sensing applications hinges on establishing a clear correlation between the molecular structure and the fluorometric response to a specific analyte. This often involves incorporating a recognition moiety that can selectively interact with the target analyte, leading to a detectable change in the fluorophore's emission.

For example, in the design of fluorescent chemosensors for metal ions, a common approach is to attach a chelating agent to the this compound core. Upon binding of a metal ion, the electronic properties of the fluorophore can be altered through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), resulting in either fluorescence quenching ("turn-off") or enhancement ("turn-on"). nih.govnih.govresearchgate.netresearchgate.net The selectivity of the sensor is determined by the specific design of the chelating pocket to favor binding with a particular metal ion.

Similarly, for pH sensing, the introduction of acidic or basic functional groups that can be protonated or deprotonated within a specific pH range will alter the electronic structure of the this compound and thus its fluorescence output. The pKa of the ionizable group is a critical design parameter that determines the pH range over which the sensor is effective.

Design Principles for Enhancing Stability and Reducing Photobleaching

A significant challenge in the application of fluorescent dyes is their susceptibility to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light. austinpublishinggroup.comnih.govcelljournal.orgnih.govsemanticscholar.org Enhancing the photostability of this compound derivatives is crucial for applications requiring long-term or high-intensity illumination, such as in fluorescence microscopy and single-molecule imaging.

Several design principles can be employed to improve the stability of xanthene-based dyes:

Introduction of Halogen Atoms: The incorporation of halogen atoms, particularly fluorine, into the fluorophore structure has been shown to increase photostability. This is attributed to the increased oxidation potential of the molecule, making it less susceptible to photooxidative degradation.

Restriction of Intramolecular Motion: Rigidifying the molecular structure can reduce non-radiative decay pathways and minimize photochemical reactions that lead to bleaching. This can be achieved by introducing bulky groups or creating cyclic structures that limit rotational freedom.

Modification of the Electronic Structure: The introduction of certain substituents can alter the energy of the excited triplet state, which is often a key intermediate in photobleaching pathways. By manipulating the triplet state energy and lifetime, the probability of photobleaching can be reduced.

Computational and Theoretical Approaches to SAR

Computational and theoretical methods play an increasingly important role in understanding the structure-activity relationships of fluorescent molecules and in guiding the rational design of new derivatives. mdpi.comresearchgate.net Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the photophysical properties of this compound derivatives.

These computational approaches can provide valuable insights into:

Electronic Structure: Calculation of the HOMO and LUMO energy levels helps in understanding the electronic transitions and predicting the absorption and emission wavelengths.

Excited-State Properties: TD-DFT calculations can simulate the excited-state geometries and energies, providing information about the nature of the electronic transitions and the factors influencing the fluorescence quantum yield.

Substituent Effects: By systematically modeling derivatives with different substituents, it is possible to predict the impact of these modifications on the photophysical properties, thereby guiding synthetic efforts towards molecules with desired characteristics.

Interaction with Analytes: Computational modeling can be used to study the binding of analytes to sensor molecules and to understand the mechanism by which this binding event leads to a change in the fluorescence signal.

While specific computational studies exclusively focused on this compound are not widely reported, the methodologies applied to other xanthene and rhodamine dyes are directly transferable and can provide a powerful tool for the rational design of novel this compound-based materials.

Integration of this compound in Advanced Materials and Polymers

The robust and highly fluorescent nature of the this compound core makes it an attractive candidate for incorporation into polymeric materials. Such integration can yield advanced materials with tailored optical and physical properties for specialized applications.

Xanthene dyes, such as fluorescein and rhodamine, are fundamental building blocks for creating highly fluorescent materials. The synthesis of fluorescent polymers often involves the incorporation of these dye molecules as either pendants on a polymer backbone, cross-linking agents, or as part of the main polymer chain. The hydroxyl groups at the 3 and 6 positions of this compound offer reactive sites for chemical modification. These sites can be functionalized with polymerizable groups, such as acrylates or styrenes, converting the dye into a monomer. This functionalized monomer can then be copolymerized with other monomers to create a fluorescent polymer.

Researchers have successfully encapsulated xanthene derivatives within polymer nanoparticles for applications in bioimaging and as biosensors. The covalent linkage of this compound into a polymer matrix can prevent dye leaching and aggregation-caused quenching, which are common issues when dyes are physically entrapped. This approach leads to materials with enhanced brightness and superior photostability, crucial for long-term sensing or imaging applications.

While direct applications are still emerging, the intrinsic properties of the xanthene core suggest significant potential for this compound in specialty coatings and films. Xanthene dyes are known for their excellent light resistance and strong luminescence. These characteristics are highly desirable for applications such as optical films, where maintaining performance under continuous light exposure is critical.

Potential applications include:

Security Coatings: Incorporation into transparent coatings or inks for anti-counterfeiting measures, where the material fluoresces under a specific excitation wavelength.

Luminescent Films: Use in manufacturing films for light-emitting devices or as part of dye-sensitized solar cells, where the compound can act as a sensitizer.

Protective Coatings: Functionalization of the hydroxyl groups could allow for its integration into durable polymer coatings for aerospace or electronics, providing both protection and a means for fluorescent-based inspection.

Theoretical and Computational Studies of this compound

To fully unlock the potential of this compound, a fundamental understanding of its electronic structure and dynamic behavior is essential. Theoretical and computational chemistry provides powerful tools to predict and rationalize the molecule's properties, guiding the design of new derivatives for specific applications.

Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in studying the electronic properties of xanthene dyes. These calculations provide deep insights into the relationship between molecular structure and photophysical behavior. For this compound, these methods can be used to predict key parameters that govern its performance as a fluorophore.

Key calculated properties include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the electronic transition energies, which are related to the absorption wavelength. The spatial distribution of these orbitals indicates the regions of the molecule involved in the electronic excitation.

Absorption and Emission Spectra: TD-DFT calculations can predict the maximum absorption (λ_abs) and emission (λ_em) wavelengths, which are critical for any application involving fluorescence.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. This is crucial for understanding intermolecular interactions and predicting reactivity.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -2.5 eV | Relates to electron-accepting ability |

| Energy Gap (HOMO-LUMO) | 3.7 eV | Correlates with the energy of the first electronic transition |

| Max Absorption Wavelength (λ_abs) | 485 nm | Predicts the color of light the molecule absorbs |

| Max Emission Wavelength (λ_em) | 515 nm | Predicts the color of the emitted fluorescent light |

| Dipole Moment | 3.5 D | Indicates the molecule's overall polarity |

While quantum calculations describe the intrinsic properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution or embedded within a polymer. MD simulations model the movements and interactions of atoms over time, providing a dynamic picture of how this compound interacts with its environment.

MD simulations can elucidate:

Solvation Effects: The arrangement of solvent molecules around the dye can significantly influence its photophysical properties, a phenomenon known as solvatochromism. MD simulations can model the specific hydrogen bonding and other interactions between the 3,6-dihydroxy groups and solvent molecules (e.g., water), helping to explain shifts in absorption and emission spectra.

Probe Dynamics in Materials: When incorporated into a polymer or lipid membrane, the orientation and mobility of the dye molecule are critical to its function. MD simulations can track the dye's position and rotational freedom within a host matrix, which is essential for interpreting data from fluorescence polarization experiments.

Dye-Dye Interactions: At high concentrations, dye molecules can aggregate, which often leads to fluorescence quenching. MD simulations can predict the likelihood of aggregation by calculating the potential of mean force between two or more dye molecules, guiding formulation strategies to maintain high fluorescence output.

Future Prospects in Chemical Biology, Diagnostics, and Environmental Monitoring

The xanthene scaffold is a cornerstone of fluorescent probe development for biological and environmental applications. The this compound structure offers a versatile platform for creating next-generation sensors and imaging agents. Its hydroxyl groups can serve as chemical handles for attaching recognition moieties (e.g., antibodies, peptides, or specific ligands) that can target disease-relevant analytes or environmental pollutants.

Emerging applications include:

Chemical Biology and Diagnostics: Modified this compound derivatives can be designed as "turn-on" fluorescent probes. For example, by attaching a quenching group that is cleaved upon reaction with a specific enzyme or reactive oxygen species, the probe would only fluoresce in the presence of its target. Such probes are invaluable for medical diagnostics and for imaging cellular processes in real-time.

Environmental Monitoring: There is a growing need for sensitive and selective methods to detect environmental contaminants. Fluorescent sensors based on this compound could be developed to detect heavy metal ions (e.g., Cu²⁺, Hg²⁺) or organic pollutants in water samples. The binding of the target analyte to a receptor unit on the dye would trigger a change in fluorescence intensity or color, allowing for rapid and on-site detection.

Q & A

Q. How can researchers critically assess conflicting hypotheses about this compound’s antioxidant vs. pro-oxidant effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.